molecular formula C20H20N2O3 B5943896 3-(2,3-dihydroindole-1-carbonyl)-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione

3-(2,3-dihydroindole-1-carbonyl)-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione

Cat. No.: B5943896
M. Wt: 336.4 g/mol
InChI Key: GAYXBXYVZHBBDQ-UHFFFAOYSA-N
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Description

3-(2,3-dihydroindole-1-carbonyl)-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features both indole and quinoline moieties, which are known for their significant biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydroindole-1-carbonyl)-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione typically involves multicomponent reactions. One common method is the one-pot multicomponent reaction, which involves the reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, and ethyl acetoacetate in the presence of a catalyst such as InCl3 under microwave irradiation . This method is advantageous due to its efficiency and the ability to produce functionalized derivatives in a single step.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydroindole-1-carbonyl)-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various quinoline and indole derivatives, which can have significant biological and pharmaceutical activities.

Scientific Research Applications

3-(2,3-dihydroindole-1-carbonyl)-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydroindole-1-carbonyl)-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methyl-2,3-dihydroindole-1-carbonyl)-2H-isoquinolin-1-one
  • 4-(2,3-dihydroindole-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one

Uniqueness

Compared to similar compounds, 3-(2,3-dihydroindole-1-carbonyl)-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione is unique due to its specific structural features, which confer distinct biological activities. The presence of both indole and quinoline moieties allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(2)10-15-13(17(23)11-20)9-14(18(24)21-15)19(25)22-8-7-12-5-3-4-6-16(12)22/h3-6,9H,7-8,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXBXYVZHBBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2)C(=O)N3CCC4=CC=CC=C43)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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